molecular formula C16H22NO2PS2 B12664926 Ammonium O,O-bis(dimethylphenyl) dithiophosphate CAS No. 85081-54-5

Ammonium O,O-bis(dimethylphenyl) dithiophosphate

Cat. No.: B12664926
CAS No.: 85081-54-5
M. Wt: 355.5 g/mol
InChI Key: QKONPSJUWRHZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ammonium O,O-Bis(dimethylphenyl) Dithiophosphate

Chemical Identity and Nomenclature

This compound is systematically named ammonium O,O-bis(2,3-dimethylphenoxy)-sulfido-thioxo-phosphorane , reflecting its precise molecular architecture. The compound consists of a central phosphorus atom bonded to two sulfur atoms, two 2,3-dimethylphenoxy groups, and an oxygen atom, with the negative charge balanced by an ammonium cation.

Table 1: Key Identifiers of this compound
Property Value
CAS Number 85081-54-5
Molecular Formula C₁₆H₂₂NO₂PS₂
Molecular Weight 355.456 g/mol
InChI Key QKONPSJUWRHZJU-UHFFFAOYSA-N
LogP (Partition Coefficient) 5.02

The IUPAC name emphasizes the substitution pattern of the phenyl rings (2,3-dimethyl groups) and the sulfur-phosphorus bonding. The dithiophosphate moiety (-PS₂⁻) distinguishes it from conventional phosphate esters, imparting distinct reactivity and solubility profiles.

Historical Development and Discovery

The synthesis of this compound aligns with broader advancements in organophosphorus chemistry during the late 20th century. While specific historical records of its discovery are sparse, its development likely emerged from efforts to create structurally tailored phosphorus-based reagents for analytical and industrial applications. The incorporation of dimethylphenyl groups reflects a deliberate strategy to enhance steric bulk and lipophilicity, optimizing the compound for use in reverse-phase HPLC.

Early organophosphorus compounds, such as thiophosphates and dithiophosphates, were explored for their pesticidal and lubricant properties. However, the functionalization of these compounds with aromatic substituents, as seen in this compound, marked a shift toward specialized applications in separation sciences. The compound’s ammonium counterion further enhances its solubility in polar solvents, facilitating its utility in chromatographic methodologies.

Significance in Organophosphorus Chemistry

This compound occupies a niche role in organophosphorus chemistry due to its dual functionality: the dithiophosphate group provides redox-active sites, while the dimethylphenyl groups confer stability and selectivity in nonpolar environments.

Table 2: Applications in Analytical Chemistry
Application Description
HPLC Analysis Utilized as a reference standard in reverse-phase chromatography for separating complex mixtures. Compatible with acetonitrile-water mobile phases.
Pharmacokinetic Studies Employed to isolate metabolites and impurities in drug development pipelines due to its predictable retention behavior.
Mass Spectrometry Adaptable for MS-compatible methods when phosphoric acid in mobile phases is replaced with formic acid.

The compound’s logP value of 5.02 underscores its lipophilic character, enabling efficient partitioning in chromatographic systems. Its structural design avoids silanol interactions in HPLC columns, reducing peak tailing and improving resolution.

In broader organophosphorus chemistry, the dithiophosphate group serves as a versatile ligand in metal coordination chemistry, though this application remains underexplored for this compound. Future research may leverage its sulfur-phosphorus bonds for catalytic or material science applications, building on its established role in analytical separations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85081-54-5

Molecular Formula

C16H22NO2PS2

Molecular Weight

355.5 g/mol

IUPAC Name

azanium;bis(2,3-dimethylphenoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C16H19O2PS2.H3N/c1-11-7-5-9-15(13(11)3)17-19(20,21)18-16-10-6-8-12(2)14(16)4;/h5-10H,1-4H3,(H,20,21);1H3

InChI Key

QKONPSJUWRHZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OP(=S)(OC2=CC=CC(=C2C)C)[S-])C.[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium O,O-bis(dimethylphenyl) dithiophosphate typically involves the reaction of dimethylphenylphosphorodithioic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dimethylphenylphosphorodithioic acid+Ammonium hydroxideAmmonium O,O-bis(dimethylphenyl) dithiophosphate\text{Dimethylphenylphosphorodithioic acid} + \text{Ammonium hydroxide} \rightarrow \text{this compound} Dimethylphenylphosphorodithioic acid+Ammonium hydroxide→Ammonium O,O-bis(dimethylphenyl) dithiophosphate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ammonium O,O-bis(dimethylphenyl) dithiophosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in substitution reactions where the dithiophosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties:
Ammonium O,O-bis(dimethylphenyl) dithiophosphate is primarily recognized for its pesticidal properties, particularly as a nematocide. Research indicates that similar compounds, such as tris-ammonium dithiophosphate, exhibit effective nematocidal activity against specific nematode species like Panagrellus . This compound can be formulated into agricultural compositions that enhance soil health and crop yields.

Fertilizer Component:
The compound serves as a source of nitrogen and phosphorus, essential nutrients for plant growth. Studies show that it can improve nutrient uptake in crops, making it a valuable component in fertilizer formulations. For instance, tests have demonstrated that plants treated with this compound show enhanced growth and nutrient absorption compared to untreated controls .

Material Science Applications

Surfactant Properties:
this compound exhibits surfactant characteristics, making it useful in various industrial applications. It can facilitate the flotation process in mineral processing, particularly in the separation of sulfide minerals like galena . The compound's surfactant properties allow for improved efficiency in flotation processes by enhancing the hydrophobicity of mineral surfaces.

Liquid Chromatography:
The compound has been utilized in liquid chromatography for the separation and purification of chemical mixtures. Its ability to isolate impurities makes it valuable in pharmacokinetics and chemical analysis . The scalability of this method allows for its application in both research and industrial settings.

Case Studies

Nematocidal Efficacy:
In a study assessing the efficacy of this compound against nematodes, researchers conducted controlled experiments where varying concentrations of the compound were applied to nematode populations. Results indicated a significant reduction in nematode viability, with higher concentrations correlating with increased mortality rates . This study underscores its potential as an effective agricultural pesticide.

Flotation Efficiency:
A case study on the use of this compound in mineral flotation revealed that its application improved recovery rates of galena significantly compared to traditional methods. The study highlighted its role in enhancing the selectivity and efficiency of the flotation process, demonstrating its industrial relevance .

Mechanism of Action

The mechanism of action of ammonium O,O-bis(dimethylphenyl) dithiophosphate involves its ability to form stable complexes with metal ions. This interaction is facilitated by the dithiophosphate group, which acts as a chelating agent. The molecular targets and pathways involved depend on the specific application and the metal ions present.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dithiophosphate Salts

Compound Molecular Formula Crystal System Space Group Lattice Parameters (Å, °) Reference
Ammonium O,O-bis(dimethylphenyl) dithiophosphate C₁₆H₂₃NO₂PS₂⁻·NH₄⁺ Not reported Not reported Not reported
Triethylammonium O,O′-bis(p-tolyl) dithiophosphate [Et₃NH][(4-MeC₆H₄O)₂PS₂] Monoclinic P2₁/c a=15.244, b=10.415, c=3.9726, β=91.709
Ammonium O,O′-diethyl dithiophosphate (C₂H₅O)₂PS₂⁻·NH₄⁺ Monoclinic P2₁/c Layered structure with N–H···S hydrogen bonds

Key Observations :

  • The triethylammonium p-tolyl derivative exhibits a monoclinic structure with distinct hydrophobic (toluene-derived) and hydrophilic (NH/S) regions .
  • Ammonium O,O′-diethyl dithiophosphate forms hydrogen-bonded layers, enhancing stability in aqueous environments .

Performance in Mineral Flotation

Table 2: Flotation Efficiency of Dithiophosphate Depressants

Compound Target Mineral Selectivity pH Range Adsorption Capacity Environmental Impact Reference
This compound Galena/Chalcopyrite High for Pb 6–10 Moderate Moderate toxicity
O,O-Bis(2,3-dihydroxypropyl) dithiophosphate (DHDTP) Galena High 4–12 Strong on galena Low toxicity
Sodium diisobutyl dithiophosphate Sulfide ores Moderate 7–11 High Costly, moderate

Key Observations :

  • DHDTP outperforms ammonium dimethylphenyl derivatives in galena depression due to stronger adsorption via hydroxyl groups .
  • Sodium diisobutyl dithiophosphate, while effective, faces scalability challenges due to high production costs .

Environmental and Economic Considerations

Table 3: Cost and Environmental Profiles

Compound Synthesis Cost Biodegradability Regulatory Status Market Availability Reference
This compound Moderate Low REACH compliant Global (1997–2046)
Zinc diisobutyl dithiophosphate High Very low Restricted in EU Niche industrial
Ammonium O,O′-diethyl dithiophosphate Low Moderate Widely approved High

Key Observations :

  • Zinc-based dithiophosphates are restricted in the EU due to persistence in ecosystems .
  • Ammonium O,O′-diethyl dithiophosphate is cost-effective but less selective than dimethylphenyl analogues .

Biological Activity

Ammonium O,O-bis(dimethylphenyl) dithiophosphate is an organophosphorus compound that has garnered attention for its biological activity, particularly in the fields of toxicology and pharmacology. This compound is part of a broader class of dithiophosphate derivatives, which are known for their diverse applications, including use as pesticides and lubricant additives. Understanding the biological activity of this compound is crucial for assessing its potential risks and benefits.

Chemical Structure and Properties

This compound has a complex structure characterized by two dimethylphenyl groups attached to a dithiophosphate moiety. The general formula can be represented as:

 C6H5 CH3)2 2PS2NH4\text{ C}_6\text{H}_5\text{ CH}_3)_2\text{ }_2\text{PS}_2\text{NH}_4

This structure imparts unique chemical properties that influence its biological interactions.

Toxicological Profile

Research indicates that compounds in the dithiophosphate family can exhibit neurotoxic effects. For example, metabolites such as diethyl dithiophosphate have been shown to disrupt neuronal-glial interactions, potentially leading to neurological disorders . The mechanisms underlying these effects often involve cholinesterase inhibition, although the specific activity of this compound may differ.

Case Studies

Pharmacological Potential

Despite its toxicological concerns, there is ongoing research into the potential therapeutic applications of organophosphates. Some studies suggest that certain derivatives may possess anticancer properties or act as effective agents in specific biochemical pathways due to their ability to interact with protein targets . However, comprehensive studies specifically focusing on this compound's pharmacological effects are still needed.

Comparative Analysis with Related Compounds

The following table summarizes key biological activities and properties of this compound compared to related compounds:

CompoundNeurotoxic EffectsImmunotoxic EffectsPotential Therapeutic Uses
This compoundYes (potentially)Yes (potentially)Limited evidence
Diethyl dithiophosphateYesYesInvestigated for cancer
Zinc dialkyl dithiophosphate (ZDDP)YesYesLubricant additive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.